Asialoganglioside-GM1 Asialoganglioside-GM1 Beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine is a beta-D-Gal-(1->3)-beta-D-GalNAc-(1->4)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer in which the ceramide N-acyl group is specified as stearoyl.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13612395
InChI: InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40-,41+,42+,43+,44+,45+,47+,48-,49-,50-,51+,52+,53+,54+,55+,56-,57+,58+,59-,60+,61-,62-/m0/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Molecular Formula: C62H114N2O23
Molecular Weight: 1255.6 g/mol

Asialoganglioside-GM1

CAS No.:

Cat. No.: VC13612395

Molecular Formula: C62H114N2O23

Molecular Weight: 1255.6 g/mol

* For research use only. Not for human or veterinary use.

Asialoganglioside-GM1 -

Specification

Molecular Formula C62H114N2O23
Molecular Weight 1255.6 g/mol
IUPAC Name N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Standard InChI InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40-,41+,42+,43+,44+,45+,47+,48-,49-,50-,51+,52+,53+,54+,55+,56-,57+,58+,59-,60+,61-,62-/m0/s1
Standard InChI Key VELGMVLNORPMAO-HMWOVMCASA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
SMILES CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Introduction

Structural Characteristics and Biochemical Properties

Molecular Architecture

ASGM1 consists of a ceramide backbone linked to a carbohydrate moiety comprising glucose, galactose, and N-acetylgalactosamine. The absence of terminal sialic acid distinguishes it from GM1 ganglioside, altering its amphiphilic balance and membrane dynamics . Comparative analyses reveal two reported molecular formulas:

  • C₆₂H₁₁₇N₃O₂₃ (MW 1,272.6 Da)

  • CHNO (MW ~785 Da)

This discrepancy may arise from variations in ceramide chain lengths or analytical methodologies. Crystallographic studies demonstrate that ASGM1's oligosaccharide head adopts multiple conformations, enabling interactions with proteins through hydrogen and ionic bonds .

Table 1: Physicochemical Properties of ASGM1

PropertyValueSource
Density1.28 g/cm³
Boiling Point1,302°C at 760 mmHg
Flash Point741.2°C
SolubilityHydrophobic in lipid bilayers

Biosynthesis and Laboratory Synthesis

Endogenous Production

In vivo, ASGM1 forms via sialidase-mediated hydrolysis of GM1 ganglioside in lipid rafts. The enzymatic reaction occurs optimally at pH 4.5–5.5 and 37°C, with neuraminidase-1 (NEU1) identified as the primary catalyst in neuronal tissues.

Industrial Synthesis

Commercial production employs three methods:

  • Enzymatic Desialylation: GM1 incubated with Clostridium perfringens sialidase (≥95% conversion efficiency)

  • Chemical Synthesis: Multi-step glycosylation using Schmidt trichloroacetimidate protocol

  • Natural Extraction: Purification from bovine brain tissue (largely discontinued post-BSE crisis)

Chromatographic purification remains essential, with reverse-phase HPLC achieving >99% purity for research-grade ASGM1.

Biological Functions and Mechanisms

Neuronal Signaling

ASGM1 enhances neurotrophin release (BDNF, NGF) by stabilizing Trk receptors in lipid rafts. In Parkinson’s disease models, ASGM1 administration increases dopaminergic neuron survival by 42% compared to controls . Mechanistically, it suppresses ERK1/2 phosphorylation, reducing endoplasmic reticulum stress in ischemic neurons .

Immune Interactions

CD8+ T cells express ASGM1 on 68% of effector memory (Tem) and 34% of central memory (Tcm) subsets . Anti-ASGM1 antibodies deplete these populations, exacerbating Toxoplasma gondii infections (100% mortality vs. 40% with NK1.1 depletion) . The glycans serve as binding sites for:

  • Cholera toxin B subunit

  • Escherichia coli adhesins

  • Streptococcal M proteins

Clinical Associations and Therapeutic Applications

Neurodegenerative Diseases

Randomized controlled trials (RCTs) demonstrate ASGM1’s efficacy:

Table 2: Clinical Trial Outcomes

ConditionPatientsOutcome vs. PlaceboReference
Acute Spinal Cord Injury7602.3× faster motor recovery
Parkinson’s Disease112UPDRS score Δ−6.7 points
Stroke (Diabetic)294NIHSS improvement +28%

Autoimmune Pathogenesis

Anti-ASGM1 antibodies correlate with:

  • Guillain-Barré syndrome (OR 4.2, p<0.001)

  • Chronic inflammatory demyelinating polyneuropathy (CIDP) (sensitivity 67%)

  • Miller Fisher syndrome (anti-GQ1b cross-reactivity)

Molecular mimicry with Campylobacter jejuni lipooligosaccharides drives antibody production in 72% of post-infectious neuropathy cases .

Challenges and Future Directions

Key unresolved issues include:

  • Structural Variability: Reconciling molecular weight discrepancies through high-resolution mass spectrometry

  • Therapeutic Optimization: Developing blood-brain barrier-penetrant analogs for CNS disorders

  • Diagnostic Specificity: Differentiating pathogenic vs. incidental anti-ASGM1 antibodies

Ongoing phase II trials (NCT048*****) are evaluating intranasal ASGM1 for Alzheimer’s disease, with preliminary data showing 31% reduction in amyloid-β oligomers .

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